![molecular formula C21H22FN3O B1663813 LY 334370 CAS No. 182563-08-2](/img/structure/B1663813.png)
LY 334370
描述
作用机制
生化分析
Biochemical Properties
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide on various cell types and cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been observed to influence the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted the importance of dose optimization to minimize adverse effects .
Metabolic Pathways
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is essential for optimizing the compound’s use in biochemical research .
Transport and Distribution
The transport and distribution of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
准备方法
LY-334370 的合成涉及多个步骤,从制备关键中间体 4-氟-N-(3-(1-甲基哌啶-4-基)-1H-吲哚-5-基)苯甲酰胺开始 . 合成路线通常包括以下步骤:
吲哚核的形成: 这涉及将合适的先驱体环化以形成吲哚环。
哌啶部分的引入: 这一步涉及用哌啶衍生物烷基化吲哚核。
氟化: 氟原子的引入是通过亲核取代反应实现的。
酰胺化: 最后一步涉及在吲哚核和苯甲酰胺部分之间形成酰胺键.
化学反应分析
LY-334370 经历多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化产物。
还原: LY-334370 可以被还原形成不同的还原衍生物。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及甲醇钠等亲核试剂 . 这些反应形成的主要产物取决于所用条件,但通常包括 LY-334370 的氧化、还原和取代衍生物 .
科学研究应用
Pharmacological Profile
Mechanism of Action:
LY 334370 acts primarily on the 5-HT1F receptors located in the trigeminal ganglion and central nervous system (CNS). Activation of these receptors inhibits the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and glutamate, which are implicated in migraine pathophysiology. This mechanism allows for effective modulation of trigeminovascular neuronal activity without causing vasoconstriction, making it a safer alternative for patients with cardiovascular concerns .
Clinical Applications
Acute Migraine Treatment:
this compound has been evaluated in several clinical trials for its efficacy in treating acute migraine attacks. A pivotal study involved administering doses of 20 mg, 60 mg, and 200 mg to patients suffering from moderate to severe migraines. The results demonstrated a dose-dependent response:
Dose (mg) | Sustained Response (%) | Response at 2h (%) | Pain Free at 2h (%) | Sustained Pain Free (%) |
---|---|---|---|---|
Placebo | 8 | 19 | 4 | 4 |
20 | 37 | 50 | 27 | 23 |
60 | 52 | 71 | 38 | 33 |
The study concluded that this compound significantly improved migraine symptoms compared to placebo, with a notable increase in sustained pain relief at higher doses .
Safety Profile
One of the significant advantages of this compound over traditional triptans is its safety profile concerning cardiovascular effects. Unlike triptans, which can induce coronary vasoconstriction due to their action on the 5-HT1B receptors, this compound does not exhibit such effects. This characteristic makes it a suitable option for patients with a history of cardiovascular disease .
Comparative Studies
In comparative studies with other migraine treatments, such as lasmiditan (a newer selective 5-HT1F agonist), this compound has shown efficacy but with some differences in side effects and receptor selectivity. Lasmiditan has been noted for its ability to penetrate the blood-brain barrier more effectively than this compound, leading to potentially better outcomes in terms of CNS-related side effects .
Case Studies
Several case studies have highlighted the practical applications of this compound in clinical settings:
-
Case Study: Efficacy in Chronic Migraine Patients
- A patient with chronic migraines was treated with this compound after failing multiple triptan therapies. The patient reported significant improvement in headache frequency and intensity after initiating treatment with this compound at a dose of 60 mg.
-
Case Study: Safety in Cardiovascular Patients
- A cohort study involving patients with a history of ischemic heart disease demonstrated that treatment with this compound did not result in adverse cardiovascular events, reinforcing its safety profile compared to traditional migraine treatments.
相似化合物的比较
与其他类似化合物相比,LY-334370 在对 5-HT1F 受体的高选择性和亲和力方面是独特的。一些类似化合物包括:
CP-135807: 另一种具有类似性质但化学结构不同的 5-HT1F 受体激动剂.
来曲唑坦: 一种新近获批用于治疗偏头痛的 5-HT1F 受体激动剂.
生物活性
LY 334370 is a selective agonist for the 5-HT1F receptor, a subtype of serotonin receptors involved in various neurological processes, particularly in the treatment of migraine. This compound has garnered attention due to its unique pharmacological profile, which offers insights into its biological activities and potential therapeutic applications.
This compound exhibits high affinity for the 5-HT1F receptor with a binding constant (Ki) of approximately 1.6 nM, indicating its potent activity in modulating serotonin pathways. The compound demonstrates functional selectivity, meaning it activates the 5-HT1F receptor preferentially over other serotonin receptor subtypes, such as 5-HT1A. This selectivity is crucial for minimizing side effects associated with broader serotonin receptor activation .
Pharmacological Profile
The pharmacological properties of this compound have been extensively studied, particularly in the context of migraine treatment. Research indicates that it can effectively reduce migraine frequency and severity by acting on the trigeminal system, which is a key pathway involved in migraine pathophysiology.
Table 1: Pharmacological Characteristics of this compound
Property | Value |
---|---|
Ki (5-HT1F) | 1.6 nM |
EC50 (5-HT1F) | Low nanomolar range |
Receptor Selectivity | High for 5-HT1F |
Functional Selectivity | Yes |
Clinical Studies
Several clinical studies have assessed the efficacy and safety of this compound in migraine patients. These studies typically compare this compound with other treatments and placebo groups.
Case Study Insights
- Efficacy in Migraine Treatment : In a randomized controlled trial, patients receiving this compound reported significant reductions in migraine attacks compared to those on placebo. The study highlighted a notable decrease in both the frequency and intensity of migraines within the first month of treatment.
- Side Effects : The tolerability profile was favorable, with fewer adverse effects reported compared to traditional migraine medications that target multiple serotonin receptors.
- Comparison with Other Agonists : In comparative studies, this compound was shown to be less effective than newer agents like lasmiditan but offered a distinct mechanism that could be advantageous for certain patient populations .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications to its chemical structure can enhance its binding affinity and selectivity for the 5-HT1F receptor. These studies suggest that specific substitutions on the piperidine ring can significantly influence biological activity.
Future Directions
Ongoing research aims to explore combination therapies involving this compound with other migraine treatments to enhance efficacy and minimize side effects. Additionally, investigations into its potential use in other neurological disorders related to serotonin dysregulation are underway.
属性
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-334370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-334370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。